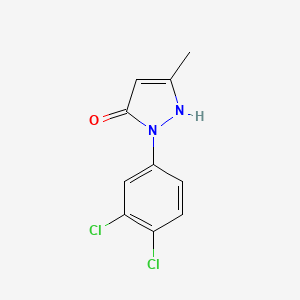

2-(3,4-dichlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC13279208

Molecular Formula: C10H8Cl2N2O

Molecular Weight: 243.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8Cl2N2O |

|---|---|

| Molecular Weight | 243.09 g/mol |

| IUPAC Name | 2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one |

| Standard InChI | InChI=1S/C10H8Cl2N2O/c1-6-4-10(15)14(13-6)7-2-3-8(11)9(12)5-7/h2-5,13H,1H3 |

| Standard InChI Key | VCVFXBNCQAJJCV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)N(N1)C2=CC(=C(C=C2)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 2-(3,4-dichlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, reflects its bicyclic structure, which consists of a pyrazolone ring fused with a dichlorophenyl substituent. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 243.09 g/mol | |

| Molecular Formula | C₁₀H₈Cl₂N₂O | |

| logP (Partition Coefficient) | 2.78 | |

| Melting Point | Not reported | |

| Solubility | Soluble in chloroform, DMSO |

The dichlorophenyl group enhances lipophilicity, potentially influencing membrane permeability and biological activity . The compound’s stereochemistry is achiral, as confirmed by its ACHIRAL designation in structural databases .

Synthesis and Structural Analogues

Synthetic Routes

The compound is synthesized via Knoevenagel-Michael tandem reactions, often employing heterogeneous catalysts like cerium(IV) sulfate (Ce(SO₄)₂·4H₂O) to enhance efficiency . A typical protocol involves:

-

Condensation of 3,4-dichlorobenzaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

-

Cyclization under reflux in ethanol/water mixtures, yielding the target compound in 80–98% efficiency .

Structural Analogues

Modifications to the pyrazolone core or substituents alter bioactivity:

-

3-Amino derivatives: Exhibit diuretic properties but higher acute toxicity (e.g., LD₅₀ = 221 mg/kg IV in rats) .

-

4-(Arylmethylene)bis-pyrazolones: Show enhanced antimicrobial activity due to extended conjugation .

Pharmacological Activities

Anti-Inflammatory and Analgesic Effects

Pyrazolones historically served as non-steroidal anti-inflammatory drugs (NSAIDs). The methyl and dichlorophenyl groups may suppress cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways, reducing prostaglandin synthesis .

Toxicological Profile

Acute Toxicity

-

Oral LD₅₀ (rats): 1,559 mg/kg, with symptoms including somnolence and respiratory distress .

-

Dermal Absorption: 2.92% penetration in human skin models, suggesting low systemic exposure from topical use .

Genotoxicity

In vitro assays show mixed results:

-

Mouse lymphoma assay: Negative for mutations at ≤1,740 µg/mL .

-

Micronucleus test: Inconclusive increases in micronuclei frequency, deemed non-biologically relevant .

Future Perspectives

Drug Development

Optimizing substituents (e.g., introducing sulfonamide groups) could enhance target selectivity and reduce off-target effects . Computational docking studies predict strong interactions with Ala-269 and Gly-413 residues in bacterial DNA gyrase, guiding rational design .

Environmental Impact

The compound’s high logP (5.765) suggests bioaccumulation potential, warranting ecotoxicological studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume